2-Acetyl-4-(cyclopropyl)thiophene
Overview
Description
2-Acetyl-4-(cyclopropyl)thiophene: is a heterocyclic compound containing a thiophene ring substituted with an acetyl group at the second position and a cyclopropyl group at the fourth position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Mechanism of Action
Target of Action
2-Acetyl-4-(cyclopropyl)thiophene is a type of organosulfur compound Thiophene derivatives are known to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s worth noting that thiophene derivatives are often used in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Thiophene-based analogs have been shown to have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Pharmacokinetics
The broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium ( ii) complexes .
Result of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-(cyclopropyl)thiophene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing thiophene derivatives, where 1,4-dicarbonyl compounds react with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4-(cyclopropyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of various functional groups at the thiophene ring.
Scientific Research Applications
Biology and Medicine: Thiophene derivatives, including 2-Acetyl-4-(cyclopropyl)thiophene, have shown promise in medicinal chemistry due to their biological activities. They are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents .
Industry: In the industrial sector, thiophene derivatives are utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials .
Comparison with Similar Compounds
2-Acetylthiophene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-Cyclopropylthiophene: Lacks the acetyl group, which can influence its chemical properties and applications.
2-Acetyl-5-(cyclopropyl)thiophene:
Uniqueness: 2-Acetyl-4-(cyclopropyl)thiophene’s combination of an acetyl group and a cyclopropyl group on the thiophene ring provides a unique set of electronic and steric properties.
Properties
IUPAC Name |
1-(4-cyclopropylthiophen-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-6(10)9-4-8(5-11-9)7-2-3-7/h4-5,7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHMKJLKTVSJNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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